Trimethylsilyl 3,5-bis(trimethylsilyloxy)benzoate
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Overview
Description
Trimethylsilyl 3,5-bis(trimethylsilyloxy)benzoate is a chemical compound with the empirical formula C16H30O4Si3 and a molecular weight of 370.66 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl 3,5-bis(trimethylsilyloxy)benzoate typically involves the reaction of 3,5-dihydroxybenzoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl 3,5-bis(trimethylsilyloxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to yield 3,5-dihydroxybenzoic acid and trimethylsilanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles. The reactions are typically carried out in the presence of a catalyst or under acidic/basic conditions.
Hydrolysis: Water or aqueous solutions of acids/bases are used to hydrolyze the compound.
Major Products Formed
Substitution Reactions: Depending on the substituent, various derivatives of 3,5-bis(trimethylsilyloxy)benzoate can be formed.
Hydrolysis: The primary products are 3,5-dihydroxybenzoic acid and trimethylsilanol.
Scientific Research Applications
Trimethylsilyl 3,5-bis(trimethylsilyloxy)benzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of hydroxyl groups.
Biology: The compound is used in the modification of biomolecules to enhance their stability and solubility.
Medicine: It is explored for its potential in drug delivery systems due to its ability to modify the pharmacokinetic properties of drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Trimethylsilyl 3,5-bis(trimethylsilyloxy)benzoate involves the interaction of its silyl groups with various molecular targets. The trimethylsilyl groups can protect hydroxyl groups from unwanted reactions, thereby enhancing the stability of the compound. The pathways involved include the formation of stable silyl ethers and the prevention of oxidation or hydrolysis of sensitive functional groups .
Comparison with Similar Compounds
Similar Compounds
- Trimethylsilyl 3-methyl-4-[(trimethylsilyl)oxy]benzoate
- 3,5-Dihydroxybenzoic acid, 3TMS derivative
- Ethyl 3,4,5-tris[(trimethylsilyl)oxy]benzoate
Uniqueness
Trimethylsilyl 3,5-bis(trimethylsilyloxy)benzoate is unique due to its specific substitution pattern on the benzoate ring, which provides distinct chemical properties and reactivity compared to other similar compounds. Its ability to form stable silyl ethers makes it particularly valuable in synthetic chemistry and industrial applications .
Properties
CAS No. |
79314-27-5 |
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Molecular Formula |
C16H30O4Si3 |
Molecular Weight |
370.66 g/mol |
IUPAC Name |
trimethylsilyl 3,5-bis(trimethylsilyloxy)benzoate |
InChI |
InChI=1S/C16H30O4Si3/c1-21(2,3)18-14-10-13(16(17)20-23(7,8)9)11-15(12-14)19-22(4,5)6/h10-12H,1-9H3 |
InChI Key |
ASTWSDQOZSFLPZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=CC(=CC(=C1)C(=O)O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
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